molecular formula C17H15ClN2O3 B5704015 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5704015
M. Wt: 330.8 g/mol
InChI Key: WEIZOHJVUMIJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It also induces apoptosis in cancer cells by activating certain pathways.
In terms of its antimicrobial activity, studies have suggested that 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole may inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its low toxicity, which makes it a promising candidate for further studies. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the study of its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and agriculture.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields. Its low toxicity and diverse biological activities make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and its potential applications in other fields.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-(3,4-dimethoxyphenyl)-1-(2-nitrovinyl)-1H-1,2,4-triazole and 3-chloro-4-methylphenyl isocyanate in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes.
In addition to its anticancer properties, 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential as an antimicrobial agent. Studies have shown that it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-4-5-12(8-13(10)18)17-19-16(20-23-17)11-6-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZOHJVUMIJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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